molecular formula C11H16O3 B7968050 1-(2,4-Dimethoxyphenyl)propan-2-ol

1-(2,4-Dimethoxyphenyl)propan-2-ol

Cat. No. B7968050
M. Wt: 196.24 g/mol
InChI Key: GQZAFJKRMBGHPU-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dimethoxyphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethoxyphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study explored the synthesis of compounds similar to 1-(2,4-Dimethoxyphenyl)propan-2-ol, finding substantial cardioselectivity in certain derivatives, which could be significant for cardiovascular medicine (Rzeszotarski et al., 1979).

  • Heartwood Extract Study : A heartwood extract of Pterocarpus marsupium, structurally related to 1-(2,4-Dimethoxyphenyl)propan-2-ol, showed potential applications in natural product chemistry (Mathew & Rao, 1984).

  • Lignin Acidolysis Mechanism : The acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including derivatives of 1-(2,4-Dimethoxyphenyl)propan-2-ol, was examined, contributing to the understanding of lignin degradation in biochemistry (Yokoyama, 2015).

  • Anticonvulsant Activity : A study synthesized 2,4-dimethoxyphenylsemicarbazones starting from 2,4-dimethoxyaniline, finding significant anticonvulsant activity in several compounds, which is relevant to pharmacology and neuroscience (Thirumurugan et al., 2006).

  • Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts : Research on derivatives of 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol for the preparation of ruthenium-based catalysts highlighted applications in catalysis and organic chemistry (Jimenez et al., 2012).

  • Spectroscopic Characterization and Docking Simulation : The spectroscopic characterization and docking simulation of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one highlighted its potential in anti-angiogenesis for cancer treatment, relevant to medicinal chemistry and oncology (Khamees et al., 2018).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZAFJKRMBGHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.